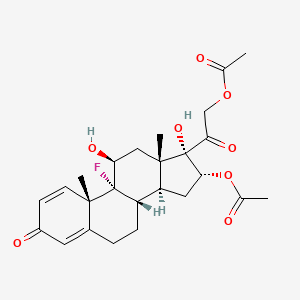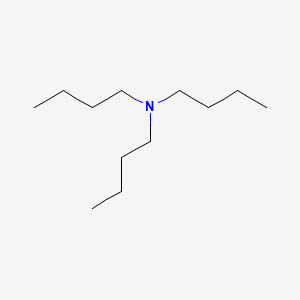
Sulfoxaflor
Übersicht
Beschreibung
Sulfoxaflor, also marketed as Isoclast, is a systemic insecticide that acts as an insect neurotoxin . It is a member of a class of chemicals called sulfoximines, which act on the central nervous system of insects . It is effective against pests that are becoming resistant to carbamate, neonicotinoid, organophosphate, and pyrethroid insecticides .
Molecular Structure Analysis
Sulfoxaflor has a complex molecular structure with the chemical formula C10H10F3N3OS . It is a pyridine and a trifluoromethyl compound .
Chemical Reactions Analysis
Sulfoxaflor can undergo degradation initiated by OH radical addition reaction . In the gas phase, the OH addition reaction at the C4 position of sulfoxaflor is found to be the favorable reaction pathway .
Physical And Chemical Properties Analysis
Sulfoxaflor is a white powder with a sharp odor . It has a melting point of 112 °C and decomposes at 167.7 °C . It has a molar mass of 277.27 g·mol −1 .
Wissenschaftliche Forschungsanwendungen
Insecticide in Fruiting Vegetables
Sulfoxaflor is used as an insecticide on fruiting vegetables, both in field and greenhouse applications . It is effective in controlling pests that can cause significant damage to these crops.
Insecticide in Cucurbits
Cucurbits, such as cucumbers, watermelons, and courgettes, also benefit from the use of Sulfoxaflor. It helps control pests in both field and greenhouse cultivation of these crops .
Insecticide in Cereals
Sulfoxaflor is used in the cultivation of spring and winter cereals, including wheat, rye, barley, oats, and triticale . It helps protect these important crops from damaging pests.
Insecticide in Cotton Cultivation
Cotton cultivation is another area where Sulfoxaflor is used as an insecticide . It helps control pests that can cause significant damage to cotton crops.
Control of Sugarcane Aphids and Tarnished Plant Bugs
Sulfoxaflor is an important tool for growers targeting difficult pests such as sugarcane aphids and tarnished plant bugs, also known as lygus . These pests can cause significant economic loss.
Research on Dissipation, Distribution, and Degradation in Broccoli
Research has been conducted on the dissipation rates, residue distribution, degradation products, and degradation pathway of Sulfoxaflor in broccoli . This research can provide guidance for the safe application of Sulfoxaflor.
Research on Sulfoxaflor in Floral Nectar
Studies have been conducted on the identification and quantitation of Sulfoxaflor and its metabolites in floral nectar . This research is important for understanding the impact of Sulfoxaflor on pollinators and the ecosystem.
Research on Sulfoxaflor Metabolism in Nectar
Research has also been conducted on the metabolism of Sulfoxaflor in nectar and its effect on nectar biosynthesis . This research helps in understanding the potential ecological implications of Sulfoxaflor use.
Safety And Hazards
Eigenschaften
IUPAC Name |
[methyl-oxo-[1-[6-(trifluoromethyl)pyridin-3-yl]ethyl]-λ6-sulfanylidene]cyanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3OS/c1-7(18(2,17)16-6-14)8-3-4-9(15-5-8)10(11,12)13/h3-5,7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQOOHYFBIDMTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)C(F)(F)F)S(=NC#N)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074687 | |
| Record name | Sulfoxaflor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder with sharp odor; [ACGIH] | |
| Record name | Sulfoxaflor | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21995 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
167.7 °C (decomp) (99.7% purity) | |
| Record name | Sulfoxaflor | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8245 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 809 mg/L at 25 °C, Solubility in heptane 0.242 mg/L. Solubility (g/L) in xylene 0.743; 1,2-dichloroethane 39.6; methanol 93.1; acetone 2.17; ethyl acetate 95.2; octanol 1.66. (all at 20 °C) | |
| Record name | Sulfoxaflor | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8245 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
VP: 1.4X10-6 Pa at 20 °C /1.05X10-8 mm Hg/, 1.9X10-8 mm Hg at 25 °C | |
| Record name | Sulfoxaflor | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8245 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
This report effectively applies a mode of action sequence... to explain the non-significantly elevated incidence of preputial gland carcinomas in the rat combined study. The sequence proposed is: (1) increased dopamine release from the hypothalamus, causing (2) reduced prolactin secretion from the pituitary, in turn causing (3) reduced stimulation of prolactin receptors on Leydig cells, which reduces LH receptor density in Leydig cells, causing (4) downregulation of LH receptor gene expression, causing (5) transient decrease in serum testosterone, leading to (6) increased serum LH levels, causing (7) increased serum testosterone via hypothalamic/pituitary/gonadal feedback loop, leading to (8) increased preputial gland carcinomas due to slightly increased higher circulating testosterone. Authors note that item (3) does not appear to relate to humans (which statement is consistent with published literature)..., Sulfoxaflor (X11422208), a novel agricultural molecule, induced fetal effects (forelimb flexure, hindlimb rotation, and bent clavicle) and neonatal death in rats at high doses (= 400 ppm in diet); however, no such effects occurred in rabbit dietary studies despite achieving similar maternal and fetal plasma exposure levels. Mode-of-action (MoA) studies were conducted to test the hypothesis that the effects in rats had a single MoA induced by sulfoxaflor agonism on the fetal rat muscle nicotinic acetylcholine receptor (nAChR). The studies included cross-fostering and critical windows of exposure studies in rats, fetal... and adult... rat and human muscle nAChR in vitro agonism experiments, and neonatal rat phrenic nerve-hemidiaphragm contracture studies. The weight of evidence from these studies supported a novel MoA where sulfoxaflor is an agonist to the fetal, but not adult, rat muscle nAChR and that prolonged agonism on this receptor in fetal/neonatal rats causes sustained striated muscle contracture resulting in concomitant reduction in muscle responsiveness to physiological nerve stimulation. Fetal effects were inducible with as little as 1 day of exposure at the end of gestation, but were rapidly reversible after birth, consistent with a pharmacological MoA. With respect to human relevance, sulfoxaflor was shown to have no agonism on human fetal or adult muscle nAChRs. Taken together, the data support the hypothesis that the developmental effects of sulfoxaflor in rats are mediated via sustained agonism on the fetal muscle nAChR during late fetal development and are considered not relevant to humans. | |
| Record name | Sulfoxaflor | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8245 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Sulfoxaflor | |
Color/Form |
White solid, White powder (99.7% purity); off-white powder (95.6% purity) | |
CAS RN |
946578-00-3 | |
| Record name | Sulfoxaflor | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946578-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfoxaflor [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0946578003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfoxaflor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | sulfoxaflor (ISO); [methyl(oxo){1-[6-(trifluoromethyl)-3-pyridyl]ethyl}-λ6-sulfanylidene]cyanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFOXAFLOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/671W88OY8K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sulfoxaflor | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8245 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
112 °C (99.7% purity) | |
| Record name | Sulfoxaflor | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8245 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the target site of sulfoxaflor in insects?
A1: Sulfoxaflor targets the nicotinic acetylcholine receptors (nAChRs) in insects. [, , ] These receptors are crucial for nerve signal transmission in insects.
Q2: How does sulfoxaflor interact with nAChRs?
A2: Sulfoxaflor acts as an agonist of nAChRs, meaning it binds to the receptors and activates them. This disrupts normal nerve impulse transmission, leading to insect paralysis and death. [, ]
Q3: How does the binding of sulfoxaflor to nAChRs differ from that of neonicotinoids?
A3: Although both sulfoxaflor and neonicotinoids target nAChRs, their binding modes differ. Studies using a homology model of the Myzus persicae nAChR suggest that sulfoxaflor relies heavily on van der Waals interactions for binding, while electrostatic interactions are crucial for neonicotinoids. []
Q4: Does the R81T mutation in nAChRs affect sulfoxaflor binding?
A4: The R81T mutation in the β1 subunit of nAChRs, known to confer resistance to neonicotinoids, has a significantly lower impact on sulfoxaflor binding. [, ] This difference in binding susceptibility highlights the distinct interaction mechanism of sulfoxaflor compared to neonicotinoids.
Q5: What is the molecular formula and weight of sulfoxaflor?
A5: The molecular formula of sulfoxaflor is C13H15ClF3N3O3S. Its molecular weight is 385.8 g/mol.
Q6: How stable is sulfoxaflor in the environment?
A6: Sulfoxaflor is susceptible to degradation in the environment. Studies show it degrades quickly in artificial soil, with a half-life ranging from 12.0 to 15.4 days. [] It can also undergo photolysis, degrading by over 90% after 96 hours of exposure. []
Q7: What are the primary degradation pathways of sulfoxaflor?
A7: The primary degradation pathways of sulfoxaflor are photolysis and soil degradation. Hydrolysis plays a minimal role, and photodegradation is limited in acidic water or sterilized soil. []
Q8: What are the major degradation products of sulfoxaflor?
A8: Four major degradation products have been identified: X11719474, X11721061, X11718922, and a sulfoxaflor-urea analog. [, ] The sulfoxaflor-urea analog forms in soil and has a varying half-life of 5.0 to 8.5 days. []
Q9: How does the application method of sulfoxaflor affect its residue levels in crops?
A9: Drip irrigation application of sulfoxaflor in cotton resulted in lower residues in pollen and nectar compared to other methods, suggesting it could be a more environmentally benign application approach. []
Q10: What are the mechanisms of resistance to sulfoxaflor?
A11: Research suggests that resistance mechanisms involve multiple genes and can vary across insect species. Some studies highlight the role of enhanced detoxification by enzymes like cytochrome P450s and UDP-glycosyltransferases (UGTs). [, , , , , ]
Q11: Are there any fitness costs associated with sulfoxaflor resistance in insects?
A12: Studies on Nilaparvata lugens and Sitobion miscanthi show that sulfoxaflor resistance can lead to fitness costs, including reduced fecundity, prolonged development, and lower survival rates. [, ]
Q12: What is the toxicity of sulfoxaflor to non-target organisms?
A13: Sulfoxaflor exhibits toxicity to various non-target organisms. It was found to be highly toxic to Daphnia magna, a key species in aquatic ecosystems. [, , ]
Q13: How does sulfoxaflor exposure affect earthworms?
A14: Sulfoxaflor is highly toxic to earthworms (Eisenia fetida). [, ] Sublethal doses can induce oxidative stress, disrupt energy metabolism, and affect nucleotide metabolism. []
Q14: What are the effects of sulfoxaflor on honeybees?
A15: Studies show that sulfoxaflor can impact honeybees (Apis mellifera). While not as lethal as some other insecticides, it can affect feeding behavior and potentially impact colony strength. [, , ]
Q15: How does sulfoxaflor impact bumblebees?
A16: Research suggests that sulfoxaflor can negatively affect bumblebee (Bombus terrestris) colonies, particularly their reproductive output. [, ] Exposure can reduce egg laying and larval production, potentially due to reduced sucrose consumption. []
Q16: What analytical methods are used to determine sulfoxaflor residues?
A18: Common analytical methods include high-performance liquid chromatography (HPLC) [, ], gas chromatography with electron capture detector (GC-ECD) [], and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(4-Chlorophenyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B1682447.png)
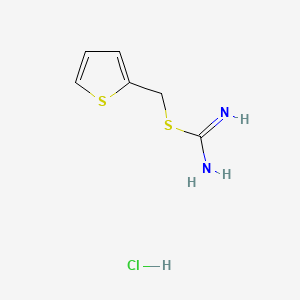
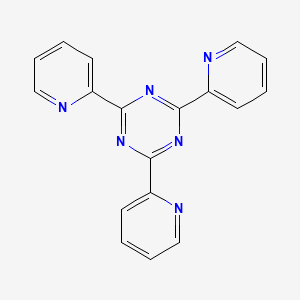



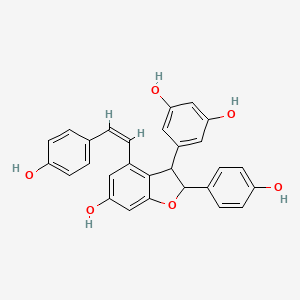
![N-[2-(4-Morpholinyl)ethyl]-N'-[4-[3-[6-(4-morpholinyl)-2-pyridinyl]-1-oxo-2-propen-1-yl]phenyl]urea](/img/structure/B1682456.png)

